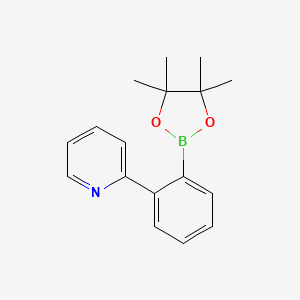

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

Übersicht

Beschreibung

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is an organoboron compound that features a pyridine ring and a boronate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated pyridine derivative and bis(pinacolato)diboron. The reaction is usually carried out under an inert atmosphere with a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The pyridine ring can be reduced under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: A halogenated aromatic compound, a palladium catalyst, and a base such as potassium carbonate in a solvent like DMF.

Major Products

Oxidation: Boronic acids.

Reduction: Reduced pyridine derivatives.

Substitution: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

The compound can be synthesized from 2-phenylpyridine and bis(pinacolato)diboron. The reaction typically involves the formation of a boron-containing moiety that enhances the compound's reactivity and stability. The structural formula of the compound is represented as follows:

This compound features a dioxaborolane group that is known for its ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance the bioactivity of derivatives in targeting cancer cells by disrupting cellular processes or inducing apoptosis.

Drug Delivery Systems : The unique properties of boron compounds allow for their use in drug delivery systems. The ability to form stable complexes with various drugs could facilitate targeted delivery mechanisms, particularly in cancer therapy.

Materials Science Applications

Organic Electronics : The compound has potential applications in organic electronics due to its electronic properties. It can be used as a precursor for the synthesis of organic semiconductors or as an additive to improve the conductivity of polymer matrices.

Photonic Devices : Its optical properties may also make it suitable for applications in photonic devices. The ability to tune the electronic characteristics through structural modifications allows for the development of materials with specific light-emitting properties.

Organic Synthesis Applications

Cross-Coupling Reactions : The presence of a boron atom in the structure allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is fundamental in forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules.

Functionalization of Aromatic Compounds : The compound can serve as a versatile reagent for the functionalization of aromatic compounds, allowing chemists to introduce various functional groups into existing frameworks efficiently.

Case Studies

Wirkmechanismus

The mechanism of action of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine primarily involves its ability to participate in cross-coupling reactions. The boronate ester group can form a transient complex with a palladium catalyst, facilitating the transfer of the aryl group to a halogenated substrate, resulting in the formation of a new carbon-carbon bond . This mechanism is central to its use in organic synthesis and material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

Compared to similar compounds, 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is unique due to the presence of both a pyridine ring and a boronate ester group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules .

Biologische Aktivität

The compound 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHBNO

- Molecular Weight : 205.06 g/mol

- CAS Number : 181219-01-2

- IUPAC Name : 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The boron atom in the structure is known to enhance the compound's reactivity and affinity towards certain biomolecules.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cellular signaling pathways.

- Antioxidant Properties : It may exhibit antioxidant effects by scavenging free radicals.

- Anti-inflammatory Effects : The compound could modulate inflammatory responses in cells.

Biological Activity Data

Recent studies have highlighted the biological activities of similar compounds containing boron moieties. Below is a summary table of findings related to the activity of compounds structurally similar to this compound.

| Compound | Target | IC (nM) | Activity Type | Reference |

|---|---|---|---|---|

| Compound A | DYRK1A | <100 | Inhibitor | |

| Compound B | GSK-3β | 8 | Inhibitor | |

| Compound C | ROCK-1 | 50 | Inhibitor | |

| Compound D | Anti-inflammatory (BV2 cells) | N/A | Anti-inflammatory |

Case Study 1: DYRK1A Inhibition

A study on DYRK1A inhibitors demonstrated that compounds with similar structures showed significant inhibitory activity against this kinase. The synthesized derivatives exhibited nanomolar-level inhibition and were confirmed through enzymatic assays. This suggests that this compound could also act as a potent DYRK1A inhibitor.

Case Study 2: Anti-inflammatory Activity

In BV2 microglial cells, several boron-containing compounds were assessed for their anti-inflammatory properties. Results indicated a significant reduction in nitric oxide (NO) levels and pro-inflammatory cytokines when treated with these compounds. This points towards a potential application of this compound in neuroinflammatory conditions.

Eigenschaften

IUPAC Name |

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-6-5-9-13(14)15-11-7-8-12-19-15/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOVXXHEUULZCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.